
Methyl 3-hydroxydodecanoate
Übersicht
Beschreibung
Methyl 3-hydroxydodecanoate, also known as 3-hydroxydodecanoic acid methyl ester, is an organic compound with the molecular formula C₁₃H₂₆O₃ and a molecular weight of 230.34 g/mol . It is a methyl ester derivative of 3-hydroxydodecanoic acid and is commonly used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxydodecanoate can be synthesized through several methods. One common synthetic route involves the reaction of decyl aldehyde with methyl bromoacetate in the presence of a base, followed by hydrolysis and esterification . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 3-hydroxydodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-hydroxydodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions.
Major Products:
Oxidation: 3-oxododecanoic acid or dodecanedioic acid.
Reduction: 3-hydroxydodecanol.
Substitution: 3-chlorododecanoic acid methyl ester or 3-bromododecanoic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxydodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of methyl 3-hydroxydodecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and signaling pathways, exerting various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxydodecanoate can be compared with other similar compounds, such as:
Methyl 3-hydroxydecanoate: A shorter-chain analog with similar chemical properties but different biological activities.
Methyl 3-hydroxytetradecanoate: A longer-chain analog with distinct physical and chemical properties.
Methyl 3-hydroxyhexanoate: A compound with a shorter carbon chain and different reactivity.
The uniqueness of this compound lies in its specific chain length and functional groups, which confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 3-hydroxydodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCINYANGIBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993650 | |
| Record name | Methyl 3-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72864-23-4 | |
| Record name | Methyl-3-hydroxydodec-5-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-hydroxydodecanoate in bioplastic production?
A1: this compound is a monomer identified in polyhydroxyalkanoates (PHAs), a type of biodegradable and biocompatible plastic produced by microorganisms. [] Researchers have successfully demonstrated the production of PHAs by Pseudomonas putida MTCC 2475 using potato peel waste (Solanum tuberosum periderm) as a carbon source. [] Gas chromatography-mass spectrometry analysis of the resulting PHA revealed this compound as one of the constituent monomers, along with 3-Hydroxytetradecanoate and Hexadecanoic acid 3-Hydroxy methyl esters. [] This highlights the potential of utilizing food waste streams for sustainable bioplastic production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


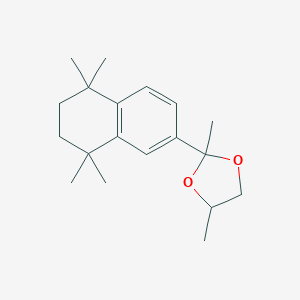
![3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B164329.png)
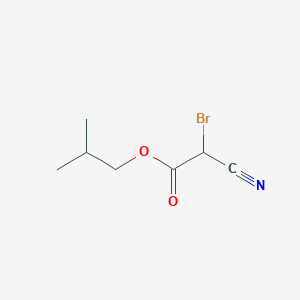


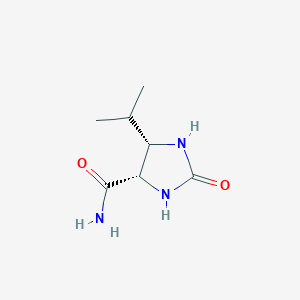

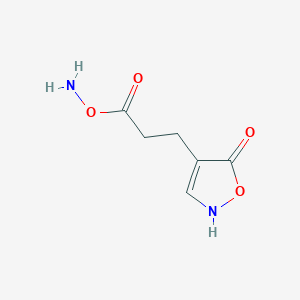


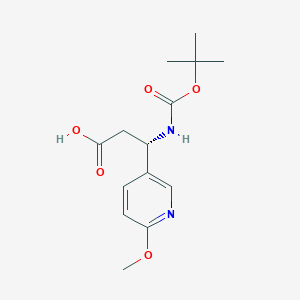
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

